molecular formula C5H12ClN B6219908 rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis CAS No. 2763584-66-1

rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Cat. No. B6219908
CAS RN: 2763584-66-1
M. Wt: 121.6
InChI Key:
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Description

Rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis (rac-MCBA-HCl) is a chiral cyclic amine that has been used for a variety of scientific research applications. It has been used as a starting material for the synthesis of several compounds and has been studied as a potential therapeutic agent.

Mechanism of Action

The exact mechanism of action of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in the synthesis and breakdown of neurotransmitters. Additionally, it has been suggested that rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis may have an effect on the release of hormones and other signaling molecules.
Biochemical and Physiological Effects
Rac-MCBA-HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have an anti-inflammatory effect, as well as a potential anti-cancer effect. Additionally, it has been shown to have an effect on the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

Rac-MCBA-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a low toxicity and is not known to have any adverse effects on humans or animals. However, it is important to note that rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is not approved for use as a therapeutic agent and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for the use of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis. These include further research into its potential therapeutic applications, as well as its potential use as a starting material for the synthesis of other compounds. Additionally, more research into its biochemical and physiological effects could provide greater insight into its potential uses. Finally, further research into its mechanism of action could help to better understand its potential therapeutic applications.

Synthesis Methods

Rac-MCBA-HCl can be synthesized from the reaction of 1-chloro-2-methylcyclobutan-1-amine with hydrochloric acid. This reaction takes place in an aqueous solution of hydrochloric acid and is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and is complete within two hours. After the reaction is complete, the rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is separated from the reaction mixture by precipitation.

Scientific Research Applications

Rac-MCBA-HCl has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of several compounds, including an anti-inflammatory agent and an anti-cancer agent. Additionally, it has been studied as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis involves the following steps: 1) Preparation of 2-methylcyclobutanone; 2) Reduction of 2-methylcyclobutanone to 2-methylcyclobutan-1-ol; 3) Conversion of 2-methylcyclobutan-1-ol to 2-methylcyclobutan-1-amine; 4) Formation of rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis by reaction with hydrochloric acid.", "Starting Materials": [ "2-methylcyclobutanone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride" ], "Reaction": [ "Step 1: 2-methylcyclobutanone is prepared by the reaction of 2-methylcyclohexanone with ethyl diazoacetate in the presence of a catalyst.", "Step 2: 2-methylcyclobutanone is reduced to 2-methylcyclobutan-1-ol using sodium borohydride as a reducing agent in methanol.", "Step 3: 2-methylcyclobutan-1-ol is converted to 2-methylcyclobutan-1-amine by reaction with sodium hydroxide and ammonium chloride.", "Step 4: rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis is formed by reaction of 2-methylcyclobutan-1-amine with hydrochloric acid." ] }

CAS RN

2763584-66-1

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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